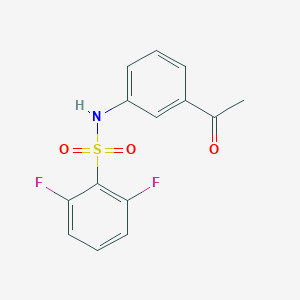
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising tool for research in various fields.
Mecanismo De Acción
The exact mechanism of action of DAS is not fully understood, but it is believed to work through a variety of pathways. One proposed mechanism is that DAS inhibits the activity of enzymes involved in the production of reactive oxygen species, which can contribute to the development of cancer and other diseases. Additionally, DAS has been found to have an effect on the expression of genes involved in cell cycle regulation and apoptosis, suggesting that it may have a role in regulating cell growth and survival.
Biochemical and Physiological Effects:
DAS has been found to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant activity. Additionally, DAS has been shown to have an effect on the expression of genes involved in cell cycle regulation and apoptosis, suggesting that it may have a role in regulating cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DAS in lab experiments is its wide range of potential applications. Additionally, DAS is relatively easy to synthesize and purify, making it a readily available tool for researchers. However, there are also some limitations to using DAS in lab experiments. One potential limitation is that the exact mechanism of action of DAS is not fully understood, which can make it difficult to interpret results. Additionally, DAS has been found to have some toxicity in certain cell lines, which may limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving DAS. One area of interest is in the development of new cancer treatments based on the anti-tumor activity of DAS. Additionally, there is potential for DAS to be used as a tool for studying the role of reactive oxygen species in disease development. Finally, further research is needed to fully understand the mechanism of action of DAS and its potential applications in a range of fields.
Métodos De Síntesis
The synthesis of DAS can be achieved through a multi-step process that involves the reaction of 3-acetylphenol with 2,6-difluorobenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the intermediate N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide, which can be purified through a series of recrystallization steps.
Aplicaciones Científicas De Investigación
DAS has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where DAS has been found to have anti-tumor activity against a range of cancer cell lines. Additionally, DAS has been shown to have anti-inflammatory and antioxidant effects, making it a promising tool for research in these areas as well.
Propiedades
Nombre del producto |
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H11F2NO3S |
Peso molecular |
311.31 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H11F2NO3S/c1-9(18)10-4-2-5-11(8-10)17-21(19,20)14-12(15)6-3-7-13(14)16/h2-8,17H,1H3 |
Clave InChI |
UPGMJODIZBORLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)


![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)
